(5E)-5-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-3-(4-chlorobenzyl)imidazolidine-2,4-dione
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Overview
Description
The compound (5E)-5-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-3-(4-chlorobenzyl)imidazolidine-2,4-dione is a complex organic molecule featuring a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-3-(4-chlorobenzyl)imidazolidine-2,4-dione typically involves multi-step organic reactions. The starting materials often include 2-bromo-4-nitrophenyl derivatives and 4-chlorobenzyl compounds. The key steps in the synthesis may involve:
Formation of the furan ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the imidazolidine-2,4-dione moiety: This step may involve condensation reactions with urea derivatives.
Final coupling reactions: These steps involve the formation of the final product through coupling reactions under controlled conditions, often using catalysts and specific solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:
Use of continuous flow reactors: To enhance reaction efficiency and control.
Purification techniques: Such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-3-(4-chlorobenzyl)imidazolidine-2,4-dione: can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
(5E)-5-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-3-(4-chlorobenzyl)imidazolidine-2,4-dione: has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Possible applications in the development of organic semiconductors or other advanced materials.
Biological Studies: Investigating its interactions with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of (5E)-5-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-3-(4-chlorobenzyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Used in various organic synthesis reactions.
Ringer’s lactate solution: Commonly used in medical applications for fluid resuscitation.
Uniqueness
(5E)-5-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-3-(4-chlorobenzyl)imidazolidine-2,4-dione: is unique due to its combination of aromatic and heterocyclic structures, which may confer specific properties not found in simpler compounds.
Properties
Molecular Formula |
C21H13BrClN3O5 |
---|---|
Molecular Weight |
502.7 g/mol |
IUPAC Name |
(5E)-5-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]-3-[(4-chlorophenyl)methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C21H13BrClN3O5/c22-17-9-14(26(29)30)5-7-16(17)19-8-6-15(31-19)10-18-20(27)25(21(28)24-18)11-12-1-3-13(23)4-2-12/h1-10H,11H2,(H,24,28)/b18-10+ |
InChI Key |
SLLZECZUBFDUMN-VCHYOVAHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CN2C(=O)/C(=C\C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Br)/NC2=O)Cl |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Br)NC2=O)Cl |
Origin of Product |
United States |
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